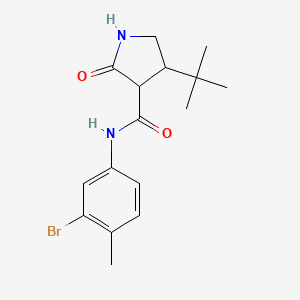

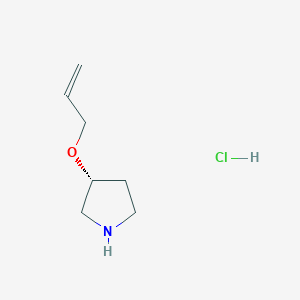

(R)-3-(Allyloxy)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(Allyloxy)pyrrolidine hydrochloride is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chiral building block that has been used in the synthesis of a variety of compounds, including bioactive molecules. In

Aplicaciones Científicas De Investigación

- Application : Chiral pyrrolidine-functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) have been developed. These crystalline materials mimic biological systems and enable efficient asymmetric transformations .

- Application : (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride has been utilized in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines. This process generates formamides efficiently without the need for external photosensitizers .

- Application : A continuous flow protocol has been established to construct an α-chiral pyrrolidine library. Various functionalized pyrrolidines are obtained with superior diastereocontrol within a short time frame .

Organocatalysis and Asymmetric Synthesis

Visible-Light-Induced Formylation

α-Chiral Pyrrolidine Library Synthesis

Phytochemical Research

Mecanismo De Acción

Target of Action

The primary targets of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be versatile organocatalysts for various asymmetric reactions . They can be encapsulated into porous materials to construct novel heterogeneous catalysts .

Mode of Action

The exact mode of action of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that pyrrolidine derivatives can activate aldehydes or ketones, which is crucial for various asymmetric catalytic processes .

Biochemical Pathways

The specific biochemical pathways affected by ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be involved in a series of asymmetric catalytic processes, including aldol reaction, mannich reaction, michael reaction, diels–alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine, a related compound, is known to be a colorless liquid that is miscible with water and most organic solvents .

Result of Action

The molecular and cellular effects of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives have been incorporated into porous materials to construct heterogeneous catalysts, indicating their potential role in catalysis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that environmental factors can significantly affect gene regulation, which could potentially influence the action of various compounds .

Propiedades

IUPAC Name |

(3R)-3-prop-2-enoxypyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHKQNKWAPBFSU-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Allyloxy)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)

![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2616491.png)

![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)

![3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)

![4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2616495.png)

![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616498.png)